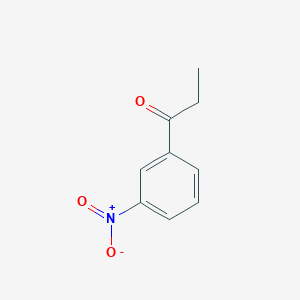

3'-Nitropropiophenone

Description

The exact mass of the compound 3'-Nitropropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-Nitropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Nitropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPOTMOYDHRALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169758 | |

| Record name | 3'-Nitropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17408-16-1 | |

| Record name | 1-(3-Nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17408-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Nitropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017408161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17408-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Nitropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-nitropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-NITROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H7AZ76A5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 3'-Nitropropiophenone (CAS 17408-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Nitropropiophenone, with the CAS registry number 17408-16-1, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2] Its molecular structure consists of a propiophenone core with a nitro group substituted at the meta-position of the phenyl ring.[2] This arrangement of functional groups—a ketone and a nitro group—makes it a versatile building block for the synthesis of a wide range of more complex molecules, including various pharmaceutical compounds and specialty polymers.[1] The presence of the nitro group can be readily transformed into other functional groups, such as an amino group, which is a key step in the synthesis of many biologically active molecules.[2] This guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of 3'-Nitropropiophenone.

Physicochemical Properties

3'-Nitropropiophenone is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1][3][4] It is characterized by moderate solubility in common organic solvents like ethanol and acetone, while being largely insoluble in water.[1]

Table 1: Physicochemical Data for 3'-Nitropropiophenone

| Property | Value | Source(s) |

| CAS Number | 17408-16-1 | [1][5][6][7][8][9] |

| Molecular Formula | C₉H₉NO₃ | [1][5][6][7][9] |

| Molecular Weight | 179.17 g/mol | [5][6][7][10] |

| Appearance | White to pale yellow crystalline solid/powder | [1][3][4] |

| Melting Point | 98-101 °C | [5][6][7][8][11] |

| Boiling Point (Predicted) | 254.5 ± 13.0 °C | [6] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [6] |

| Flash Point | 106.3 °C | [6] |

| Water Solubility | Sparingly soluble/Insoluble | [1] |

| Solubility in Organic Solvents | Moderately soluble in ethanol, acetone, and dichloromethane | [1] |

| InChI Key | VSPOTMOYDHRALZ-UHFFFAOYSA-N | [5][9][10] |

| SMILES | CCC(=O)c1cccc(c1)--INVALID-LINK--=O | [5] |

Experimental Protocols

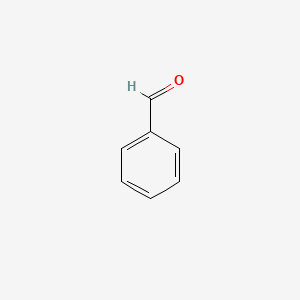

Synthesis of 3'-Nitropropiophenone via Nitration of Propiophenone

A common method for the synthesis of 3'-Nitropropiophenone is the electrophilic aromatic substitution (nitration) of propiophenone. The following is a representative protocol.

Materials:

-

Propiophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol

-

Deionized Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a calculated amount of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to a temperature of 0-5 °C.

-

Slowly add propiophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled beaker.

-

Add the cooled nitrating mixture dropwise to the propiophenone solution, ensuring the reaction temperature does not exceed 5-10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to precipitate the crude product.

-

Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain purified 3'-Nitropropiophenone.

-

Dry the purified crystals under vacuum.

Caption: Synthesis and purification workflow for 3'-Nitropropiophenone.

Characterization and Analysis

The identity and purity of synthesized 3'-Nitropropiophenone are confirmed using various spectroscopic techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the characteristic functional groups (carbonyl and nitro groups).

-

Methodology: A small sample of the dried product is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution. The sample is then placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

Strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretching bands for the aromatic ring and the alkyl chain.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The spectra are then acquired on an NMR spectrometer.

-

Expected ¹H NMR Signals:

-

A triplet corresponding to the methyl (CH₃) protons.

-

A quartet corresponding to the methylene (CH₂) protons.

-

A series of multiplets in the aromatic region corresponding to the four protons on the substituted benzene ring.

-

-

Expected ¹³C NMR Signals:

-

A signal for the carbonyl carbon.

-

Signals for the carbons of the aromatic ring.

-

Signals for the methyl and methylene carbons.

-

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Methodology: The sample is introduced into a mass spectrometer (e.g., using electrospray ionization or electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: A molecular ion peak corresponding to the molecular weight of 3'-Nitropropiophenone (179.17 g/mol ).[12]

Caption: Workflow for the analytical characterization of 3'-Nitropropiophenone.

Biological Relevance and Potential Applications

While 3'-Nitropropiophenone is primarily known as a synthetic intermediate, the broader class of nitroaromatic compounds and related structures often exhibit significant biological activity.[13] For instance, the structurally related compound 3-Nitropropionic acid (3-NPA) is a well-studied neurotoxin.[14][15][16]

3-NPA is an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[16][17][18][19][20] This inhibition leads to a depletion of cellular ATP, oxidative stress, and ultimately, selective neuronal degeneration, particularly in the basal ganglia.[19] Because these effects mimic some of the pathological features of Huntington's disease, 3-NPA is widely used in animal models to study the mechanisms of this neurodegenerative disorder.[14][15][19][21]

Given its structural features, 3'-Nitropropiophenone could serve as a precursor for the synthesis of novel compounds designed to modulate neurological pathways or to be investigated for other pharmacological activities. The nitro group can be reduced to an amine, opening up a vast chemical space for derivatization to create libraries of compounds for screening.

Caption: Signaling pathway of 3-NPA neurotoxicity via mitochondrial inhibition.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3'-Nitropropiophenone | 17408-16-1 | Benchchem [benchchem.com]

- 3. 3'-Nitropropiophenone CAS 17408-16-1 Pharmaceutical Intermediates [homesunshinepharma.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. (3 -Nitropropiophenone) 98 17408-16-1 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 3'-Nitropropiophenone | CAS 17408-16-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 3-Nitropropiophenone | 17408-16-1 [chemicalbook.com]

- 9. 3'-nitropropiophenone [webbook.nist.gov]

- 10. Synthesis routes of 3'-Nitropropiophenone [benchchem.com]

- 11. 3-Nitropropiophenone | CAS#:17408-16-1 | Chemsrc [chemsrc.com]

- 12. 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Seizures evoked by mitochondrial toxin, 3-nitropropionic acid: new mechanism of epileptogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Nitropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Nitropropiophenone is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive ketone carbonyl group and a nitro group susceptible to reduction, makes it a valuable building block for the introduction of key pharmacophores. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3'-Nitropropiophenone, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of its spectroscopic data for analytical purposes.

Chemical and Physical Properties

3'-Nitropropiophenone is a pale yellow crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | 1-(3-nitrophenyl)propan-1-one | [1] |

| Synonyms | m-Nitropropiophenone, 3-Nitrophenyl ethyl ketone | [2] |

| CAS Number | 17408-16-1 | [3] |

| Molecular Formula | C₉H₉NO₃ | [3] |

| Molecular Weight | 179.17 g/mol | [4] |

| Melting Point | 98-101 °C | [4] |

| Boiling Point | 254.5 °C (predicted) | [5] |

| Density | 1.199 g/cm³ (predicted) | [5] |

| Appearance | Light yellow or white crystalline powder | [6] |

| Solubility | Soluble in common organic solvents, sparingly soluble in water. | [7] |

| SMILES | CCC(=O)c1cccc(c1)--INVALID-LINK--=O | [4] |

| InChIKey | VSPOTMOYDHRALZ-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural characterization of 3'-Nitropropiophenone is confirmed by various spectroscopic techniques. A summary of the key spectral data is presented below.

¹H and ¹³C NMR Spectroscopy

The following tables summarize the proton and carbon-13 nuclear magnetic resonance chemical shifts for 3'-Nitropropiophenone.

¹H NMR (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a readily assignable format in search results. |

¹³C NMR (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| Data not available in a readily assignable format in search results. |

Note: Detailed peak assignments for ¹H and ¹³C NMR were not explicitly available in the search results. Researchers should refer to spectral databases or acquire their own data for definitive assignments.

Mass Spectrometry

The electron ionization mass spectrum of 3'-Nitropropiophenone is expected to show a molecular ion peak (M⁺) at m/z 179. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) and the nitro group (M-46).

Infrared (IR) Spectroscopy

The FTIR spectrum of 3'-Nitropropiophenone exhibits characteristic absorption bands corresponding to its functional groups.[3]

| Wavenumber (cm⁻¹) | Vibration |

| ~1690 | C=O (ketone) stretching |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2980-2880 | Aliphatic C-H stretching |

Synthesis and Reactivity

Synthesis of 3'-Nitropropiophenone

The primary route for the synthesis of 3'-Nitropropiophenone is the Friedel-Crafts acylation of nitrobenzene (B124822) with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Caption: Friedel-Crafts Acylation for 3'-Nitropropiophenone Synthesis.

Experimental Protocol: Friedel-Crafts Acylation of Nitrobenzene

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere and cooled in an ice bath (0-5 °C), add propanoyl chloride (1.0 eq) dropwise.

-

After the addition is complete, add nitrobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 3'-Nitropropiophenone.

Key Reactions of 3'-Nitropropiophenone

The two primary reactive sites in 3'-Nitropropiophenone are the nitro group and the ketone carbonyl group.

The nitro group can be readily reduced to an amino group, yielding 3'-aminopropiophenone (B72865), a key intermediate for the synthesis of various pharmaceuticals. A common method for this transformation is catalytic hydrogenation.

Caption: Reduction of 3'-Nitropropiophenone to 3'-Aminopropiophenone.

Experimental Protocol: Catalytic Hydrogenation of 3'-Nitropropiophenone

Disclaimer: This is a generalized protocol. Hydrogenation should be performed with appropriate safety measures in a suitable apparatus.

-

Dissolve 3'-Nitropropiophenone (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (5-10 mol% Pd).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully filter the catalyst through a pad of celite.

-

Concentrate the filtrate under reduced pressure to yield 3'-aminopropiophenone, which can be further purified if necessary.

The ketone carbonyl group can undergo a variety of reactions, including reduction to a secondary alcohol, and α-halogenation. For instance, bromination at the α-position is a common transformation.[8]

Experimental Protocol: α-Bromination of 3'-Nitropropiophenone

-

To a stirred solution of 1-(3-nitrophenyl)propan-1-one (1.41 g, 7.90 mmol) in acetic acid (20 mL), add bromine (1.27 g, 7.93 mmol) dropwise.[8]

-

Stir the mixture at room temperature for 24 hours.[8]

-

Pour the mixture into ice-cold water and extract the organic layer with dichloromethane (DCM).[8]

-

Wash the organic extract with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, and filter.[8]

-

Evaporation of the solvent under reduced pressure affords the α-bromo derivative.[8]

Applications in Drug Development

3'-Nitropropiophenone is a valuable starting material in the synthesis of pharmaceuticals. Its conversion to 3'-aminopropiophenone is often the first step in the synthesis of more complex molecules. A notable example of a drug synthesized from a related precursor is Bupropion, an antidepressant and smoking cessation aid. The synthesis of Bupropion involves the α-bromination of 3'-chloropropiophenone (B116997) followed by reaction with tert-butylamine.[9][10] While not a direct application of 3'-nitropropiophenone, this highlights the synthetic utility of the propiophenone (B1677668) scaffold in medicinal chemistry. The amino group of 3'-aminopropiophenone can be further functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Caption: General workflow for API synthesis from 3'-Nitropropiophenone.

Safety and Handling

3'-Nitropropiophenone is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

3'-Nitropropiophenone is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its straightforward synthesis and versatile reactivity make it an important building block for the creation of complex organic molecules. This guide has provided a detailed overview of its properties, synthesis, reactions, and applications, offering valuable information for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. azooptics.com [azooptics.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3'-Nitropropiophenone: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Nitropropiophenone, a versatile chemical intermediate. This document details its chemical structure, formula, and physical properties, alongside detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques. Due to the limited information on the direct biological signaling pathways of 3'-Nitropropiophenone, this guide presents a logical pathway for a closely related and well-studied compound, 3-Nitropropionic Acid (3-NPA), to fulfill the visualization requirement.

Chemical Structure and Formula

3'-Nitropropiophenone, also known as 1-(3-nitrophenyl)propan-1-one, is an aromatic ketone with a nitro group substituted at the meta position of the phenyl ring.

Molecular Formula: C₉H₉NO₃[1]

Chemical Structure:

Caption: Chemical structure of 3'-Nitropropiophenone.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Nitropropiophenone is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [] |

| Melting Point | 98-101 °C | [3][4] |

| Boiling Point | 254.5 °C at 760 mmHg | [] |

| Density | 1.199 g/cm³ | [] |

| CAS Number | 17408-16-1 | [1] |

| IUPAC Name | 1-(3-nitrophenyl)propan-1-one | [1] |

| InChI | InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 | [1] |

| InChIKey | VSPOTMOYDHRALZ-UHFFFAOYSA-N | [1] |

| SMILES | CCC(=O)C1=CC(=CC=C1)--INVALID-LINK--[O-] | [] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis and spectroscopic characterization of 3'-Nitropropiophenone.

Synthesis of 3'-Nitropropiophenone

A common and effective method for the synthesis of 3'-Nitropropiophenone is a two-step process starting from benzene (B151609): Friedel-Crafts acylation followed by nitration.

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone (B1677668)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 40 g, 0.3 mol) and 100 mL of dry carbon disulfide (CS₂).

-

Addition of Reactants: Cool the flask in an ice bath. Slowly add a mixture of benzene (25 mL, 0.28 mol) and propionyl chloride (22 mL, 0.25 mol) from the dropping funnel over a period of 30 minutes with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture on a water bath for 2 hours until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Separate the organic layer, and wash the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layer and the ether extracts, wash with 10% sodium hydroxide (B78521) solution, then with water, and finally dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by distillation. The resulting crude propiophenone can be purified by vacuum distillation.

Step 2: Nitration of Propiophenone to 3'-Nitropropiophenone

-

Preparation of Nitrating Mixture: In a 100 mL beaker, carefully add concentrated sulfuric acid (H₂SO₄, 20 mL) to concentrated nitric acid (HNO₃, 15 mL) while cooling in an ice-salt bath.

-

Reaction Setup: In a 250 mL flask, dissolve propiophenone (13.4 g, 0.1 mol) in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add the prepared nitrating mixture to the propiophenone solution from a dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring for another 30 minutes at the same temperature.

-

Work-up: Pour the reaction mixture onto crushed ice (300 g). A pale yellow solid will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Purification: Recrystallize the crude 3'-Nitropropiophenone from ethanol (B145695) to obtain a pure crystalline product.

Caption: Synthetic pathway for 3'-Nitropropiophenone from benzene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of 3'-Nitropropiophenone in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 0 to 220 ppm

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 3'-Nitropropiophenone with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure (approximately 8-10 tons) for several minutes to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample directly into the ion source via a solid probe, or inject a dilute solution in a volatile solvent (e.g., methanol (B129727) or dichloromethane) if coupled with a gas chromatograph.

-

Ionization Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Logical Pathway Visualization: Metabolism of 3-Nitropropionic Acid (3-NPA)

As a direct signaling pathway for 3'-Nitropropiophenone is not well-documented, we present the metabolic and toxicity pathway of the structurally related compound, 3-Nitropropionic Acid (3-NPA). 3-NPA is a known mitochondrial toxin that serves as a model for neurodegenerative diseases like Huntington's. Its mechanism of action is well-characterized and provides a relevant logical pathway for visualization.[5][6][7][8]

The primary mechanism of 3-NPA toxicity involves the irreversible inhibition of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5][6] This inhibition leads to energy impairment, excitotoxicity, and oxidative stress, culminating in neuronal cell death.[7]

Caption: Metabolic toxicity pathway of 3-Nitropropionic Acid (3-NPA).

References

- 1. 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitropropiophenone | CAS#:17408-16-1 | Chemsrc [chemsrc.com]

- 4. 3-Nitropropiophenone | 17408-16-1 [chemicalbook.com]

- 5. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3'-Nitropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3'-Nitropropiophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the compound's structural and physicochemical characteristics, methods for its synthesis, and its key chemical reactions. Experimental protocols for the determination of its properties and for its synthesis and derivatization are also provided. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

3'-Nitropropiophenone (CAS No: 17408-16-1) is an aromatic ketone characterized by a propiophenone (B1677668) structure with a nitro group substituted at the meta-position of the phenyl ring.[1] Its chemical structure, featuring both a reactive ketone and a nitro functional group, makes it a versatile building block in organic synthesis.[1] The presence of these functionalities allows for a variety of chemical transformations, including reduction of the nitro group to an amine, oxidation of the ketonic group, and nucleophilic aromatic substitution.[1] These reactions open pathways to a wide range of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] This guide aims to provide a detailed repository of the physical and chemical properties of 3'-Nitropropiophenone, along with practical experimental methodologies.

Physicochemical Properties

3'-Nitropropiophenone is a white to pale yellow crystalline solid at room temperature with a faint aromatic odor.[1] It is largely insoluble in water but exhibits moderate solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[1]

Data Presentation

The key physical and chemical properties of 3'-Nitropropiophenone are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 3'-Nitropropiophenone

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Appearance | White to pale yellow crystalline solid[1] |

| Melting Point | 98-101 °C[2][3] |

| Boiling Point | 254.5 °C (Predicted)[4] |

| Density | 1.199 g/cm³ (Predicted)[4] |

| Vapor Pressure | 0.0171 mmHg at 25°C[1][5] |

Table 2: Solubility Profile of 3'-Nitropropiophenone

| Solvent | Solubility |

| Water | Insoluble[1] |

| Ethanol | Moderately Soluble[1] |

| Acetone | Moderately Soluble[1] |

| Dichloromethane | Moderately Soluble[1] |

Chemical Properties and Reactions

The chemical reactivity of 3'-Nitropropiophenone is dictated by its two primary functional groups: the nitro group and the ketone. These groups can be selectively targeted to yield a variety of derivatives.

Reduction of the Nitro Group

The nitro group of 3'-Nitropropiophenone can be readily reduced to an amino group (-NH₂) to form 3'-aminopropiophenone. This transformation is a critical step in the synthesis of many biologically active compounds. Common reducing agents for this conversion include catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl).

Oxidation of the Ketone Group

The ketone functionality can be oxidized to a carboxylic acid, yielding 3-nitrobenzoic acid. This requires strong oxidizing agents, and the reaction proceeds by cleavage of the carbon-carbon bond adjacent to the carbonyl group.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the meta-position of the nitro group is less activating than ortho or para positions, under certain conditions, nucleophiles can displace other leaving groups on the aromatic ring.

Key chemical transformations of 3'-Nitropropiophenone.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 3'-Nitropropiophenone and the determination of its key physical properties.

Synthesis of 3'-Nitropropiophenone via Nitration of Propiophenone

A common and effective method for the synthesis of 3'-Nitropropiophenone is the nitration of propiophenone. The presence of the acyl group on the benzene (B151609) ring directs the incoming nitro group primarily to the meta position.

Materials:

-

Propiophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add a calculated amount of propiophenone.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of propiophenone and sulfuric acid, maintaining the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified time, then allow it to slowly warm to room temperature and stir for an additional period.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water until the washings are neutral.

-

Recrystallize the crude 3'-Nitropropiophenone from a suitable solvent, such as ethanol, to obtain the purified product.

-

Dry the purified crystals and determine the yield and melting point.

Determination of Melting Point

The melting point of 3'-Nitropropiophenone can be determined using a standard melting point apparatus.

Materials:

-

Purified 3'-Nitropropiophenone

-

Melting point capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the sample of 3'-Nitropropiophenone is completely dry and finely powdered.

-

Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (98-101 °C).

-

Then, decrease the heating rate to about 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Materials:

-

3'-Nitropropiophenone

-

Test tubes

-

Solvents (water, ethanol, acetone, dichloromethane)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place a small, accurately weighed amount of 3'-Nitropropiophenone (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL).

-

Stir or vortex the mixture vigorously for about one minute.

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble. If it remains undissolved, it is considered insoluble. For moderate solubility, some but not all of the solid will dissolve.

Safety and Handling

3'-Nitropropiophenone should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1] It may cause skin, eye, and respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.[1]

Conclusion

3'-Nitropropiophenone is a valuable synthetic intermediate with a well-defined set of physical and chemical properties. Its reactivity, centered around the ketone and nitro functional groups, allows for its use in the synthesis of a diverse range of more complex molecules. The information and experimental protocols provided in this guide are intended to facilitate its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- 1. 3-Nitropropiophenone | CAS#:17408-16-1 | Chemsrc [chemsrc.com]

- 2. (3 -Nitropropiophenone) 98 17408-16-1 [sigmaaldrich.com]

- 3. 3-Nitropropiophenone | 17408-16-1 [chemicalbook.com]

- 4. 3-Nitropropiophenone price,buy 3-Nitropropiophenone - chemicalbook [chemicalbook.com]

- 5. 3-Nitropropiophenone [chembk.com]

In-Depth Technical Guide to 3'-Nitropropiophenone: Synthesis, Spectroscopic Analysis, and Pharmaceutical Intermediate Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Nitropropiophenone is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential applications in drug development. All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.

Core Chemical Properties

3'-Nitropropiophenone, also known as 1-(3-nitrophenyl)propan-1-one, is a solid, pale-yellow crystalline compound at room temperature.[1] Its fundamental properties are crucial for its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [1][2][3][4][5] |

| Molecular Weight | 179.17 g/mol | [2][3] |

| CAS Number | 17408-16-1 | [2][4] |

| IUPAC Name | 1-(3-nitrophenyl)propan-1-one | [3] |

| Melting Point | 98-101 °C | [6] |

Synthesis of 3'-Nitropropiophenone

The primary route for the synthesis of 3'-Nitropropiophenone is through the electrophilic nitration of propiophenone (B1677668). This reaction introduces a nitro group (-NO₂) onto the phenyl ring.

Experimental Protocol: Nitration of Propiophenone

This protocol is adapted from established methods for the nitration of aromatic ketones.

Materials:

-

Propiophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.

-

Slowly add propiophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.

-

Add the cooled nitrating mixture dropwise to the propiophenone-sulfuric acid solution, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, continue stirring for a designated period while maintaining the low temperature.

-

Pour the reaction mixture onto crushed ice and water to precipitate the crude 3'-Nitropropiophenone.

-

Filter the precipitate and wash with cold water to remove excess acid.

-

Recrystallize the crude product from ethanol to obtain purified 3'-Nitropropiophenone.

Spectroscopic Analysis

FTIR and FT-Raman spectroscopy are powerful techniques for the structural characterization of 3'-Nitropropiophenone. These methods provide information about the vibrational modes of the molecule's functional groups.

Experimental Protocol: FTIR and FT-Raman Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Fourier Transform (FT) Raman Spectrometer

Sample Preparation:

-

FTIR (Solid Phase): The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

FT-Raman (Solid Phase): The crystalline sample is placed directly in the sample holder for analysis.

Data Acquisition:

-

FTIR: Spectra are typically recorded in the 4000-400 cm⁻¹ range.

-

FT-Raman: Spectra are typically recorded in the 3500-100 cm⁻¹ range.

Key Spectral Features:

-

Carbonyl (C=O) stretch: A strong absorption band characteristic of the ketone group.

-

Nitro (NO₂) stretches: Asymmetric and symmetric stretching vibrations of the nitro group.

-

Aromatic C-H and C=C stretches: Vibrations associated with the phenyl ring.

Role in Drug Development and Biological Potential

3'-Nitropropiophenone is a valuable building block in the synthesis of more complex pharmaceutical molecules. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization.

While specific studies on the biological activity and signaling pathways of 3'-Nitropropiophenone are limited, research on related nitroaromatic compounds suggests potential areas of investigation. For instance, some nitro compounds exhibit biological activities by acting as precursors to bioactive amines or through mechanisms involving their electron-withdrawing nature.

Further research is warranted to explore the direct biological effects of 3'-Nitropropiophenone and its derivatives. This could involve screening for activity in various disease models and investigating potential interactions with cellular signaling pathways. The neurotoxic effects of related compounds like 3-nitropropionic acid, which inhibits succinate (B1194679) dehydrogenase, suggest that the metabolic fate and potential mitochondrial effects of 3'-Nitropropiophenone could be a fruitful area of research.

Conclusion

3'-Nitropropiophenone is a chemical intermediate with well-defined properties and established synthetic routes. Its utility in the pharmaceutical industry is primarily as a starting material for the synthesis of more complex active pharmaceutical ingredients. The detailed protocols for its synthesis and spectroscopic characterization provided in this guide offer a solid foundation for researchers. Future investigations into the direct biological activities and potential mechanisms of action of 3'-Nitropropiophenone and its derivatives are encouraged to fully elucidate its potential in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3'-nitropropiophenone [webbook.nist.gov]

- 3. 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3'-Nitropropiophenone | CAS 17408-16-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 3-Nitropropiophenone | 17408-16-1 [chemicalbook.com]

- 6. 3-Nitropropiophenone | CAS#:17408-16-1 | Chemsrc [chemsrc.com]

Navigating the Chemical Landscape of 3'-Nitropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Nitropropiophenone, a versatile ketone intermediate with applications in organic synthesis and potential relevance in medicinal chemistry. This document elucidates the compound's nomenclature, chemical and physical properties, and detailed experimental protocols. Furthermore, it explores the broader context of related nitro-containing compounds in modulating critical biological signaling pathways, offering insights for drug discovery and development.

Nomenclature and Identification

3'-Nitropropiophenone is systematically known as 1-(3-nitrophenyl)propan-1-one according to IUPAC nomenclature.[1][2] Due to the position of the nitro group on the phenyl ring, it is also commonly referred to as m-nitropropiophenone. A comprehensive list of its synonyms is provided in Table 1, highlighting the various terminologies used in literature and commercial sources.

Table 1: Synonyms and Identifiers for 3'-Nitropropiophenone

| Identifier Type | Value |

| IUPAC Name | 1-(3-nitrophenyl)propan-1-one[1][2] |

| Common Name | m-nitropropiophenone[1][3] |

| CAS Number | 17408-16-1[1][2][3][4][5][6][7] |

| Molecular Formula | C9H9NO3[1][2][3] |

| Other Synonyms | 3-Nitrophenyl Ethyl Ketone[4][5][6], 1-Propanone, 1-(3-nitrophenyl)-[1], 3-Nitro-propylphenone[3][7], 3'-nitropropiophenone |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3'-Nitropropiophenone is essential for its handling, application in reactions, and for analytical purposes. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Data for 3'-Nitropropiophenone

| Property | Value | Reference |

| Molecular Weight | 179.17 g/mol | [1] |

| Appearance | White to Yellow to Green powder to crystal | [3][4][5][6] |

| Melting Point | 98-101 °C | [3][7] |

| Boiling Point | 254.5 ± 13.0 °C (Predicted) | [3][7] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [3][7] |

| Flash Point | 106.3 °C | [3] |

| Topological Polar Surface Area | 62.9 Ų | [1] |

| InChIKey | VSPOTMOYDHRALZ-UHFFFAOYSA-N | [1][2] |

Synthesis and Reactivity

3'-Nitropropiophenone is a substituted aromatic ketone. A common synthetic route to such compounds is the Friedel-Crafts acylation.[8][9][10][11] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 3'-Nitropropiophenone, this would typically involve the acylation of nitrobenzene (B124822) with propanoyl chloride or propanoic anhydride. The nitro group is a deactivating group and a meta-director, which would theoretically yield the desired 3'-substituted product.

While a specific, detailed protocol for the Friedel-Crafts acylation synthesis of 3'-Nitropropiophenone was not found in the immediate search, a documented experimental protocol for a subsequent reaction, the bromination of 3'-Nitropropiophenone, is available and detailed below.

Experimental Protocol: Bromination of 1-(3-nitrophenyl)propan-1-one

This protocol describes the bromination of 3'-Nitropropiophenone, a reaction that introduces a bromine atom to the molecule, likely at the alpha-position to the ketone, to form 2-bromo-1-(3-nitrophenyl)propan-1-one.

Materials:

-

1-(3-nitrophenyl)propan-1-one (3'-Nitropropiophenone) (1.41 g, 7.90 mmol)

-

Acetic acid (20 mL)

-

Bromine (1.27 g, 7.93 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice-cold water

Procedure:

-

To a stirred solution of 1-(3-nitrophenyl)propan-1-one (1.41 g, 7.90 mmol) in acetic acid (20 mL), add bromine (1.27 g, 7.93 mmol) dropwise.[4]

-

Stir the mixture at room temperature for 24 hours.[4]

-

Pour the reaction mixture into ice-cold water.[4]

-

Extract the organic layer with dichloromethane (DCM).[4]

-

Wash the organic extract with saturated aqueous NaHCO₃ and then with brine.[4]

-

Dry the organic layer over anhydrous MgSO₄ and filter.[4]

-

Evaporate the solvent under reduced pressure to afford the product as a white solid (1.78 g, 87% yield), which can be used in subsequent steps without further purification.[4]

Experimental Workflow Diagram:

Relevance in Drug Development and Signaling Pathways

While 3'-Nitropropiophenone itself is primarily classified as a research chemical and a synthetic intermediate, the broader class of nitro-containing compounds has significant biological activities.[] A closely related compound, 3-nitropropionic acid (3-NPA), is a well-studied neurotoxin that serves as a model for Huntington's disease.[1][2][3] 3-NPA irreversibly inhibits succinate (B1194679) dehydrogenase, leading to mitochondrial dysfunction and oxidative stress.[1][2][3]

Research into the effects of 3-NPA has shed light on various signaling pathways. For instance, studies have shown that inosine (B1671953) can attenuate the Huntington's disease-like symptoms induced by 3-NPA in rats by activating the A2AR/BDNF/TrKB/ERK/CREB signaling pathway.[7] This pathway is crucial for neuronal survival and function. While this research does not directly involve 3'-Nitropropiophenone, the structural and electronic similarities suggest that derivatives of 3'-Nitropropiophenone could potentially be explored for their modulatory effects on related pathways.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates the A2AR/BDNF/TrKB/ERK/CREB signaling pathway, which is implicated in neuroprotection and is modulated by compounds that can counteract the neurotoxic effects of 3-NPA. This provides a logical framework for investigating the potential bioactivity of novel 3'-Nitropropiophenone derivatives.

Conclusion

3'-Nitropropiophenone is a valuable chemical intermediate with well-defined physicochemical properties. While its direct role in drug development is not yet established, the biological activities of structurally related nitro compounds, such as 3-nitropropionic acid, highlight potentially fruitful avenues for future research. The detailed experimental protocol for its bromination provides a practical example of its reactivity. The exploration of derivatives of 3'-Nitropropiophenone as modulators of key signaling pathways, such as those involved in neurodegenerative diseases, represents a promising area for scientific investigation. This guide serves as a foundational resource for researchers and professionals working with this compound and in the broader field of medicinal chemistry.

References

- 1. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 3'-Nitropropiophenone [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inosine attenuates 3-nitropropionic acid-induced Huntington's disease-like symptoms in rats via the activation of the A2AR/BDNF/TrKB/ERK/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

The Solubility Profile of 3'-Nitropropiophenone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3'-Nitropropiophenone, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data for 3'-Nitropropiophenone, this document presents a qualitative assessment based on available literature and supplements this with quantitative data for structurally analogous compounds. This approach offers valuable insights into its solubility characteristics, essential for applications in reaction chemistry, purification, and formulation development.

Introduction to 3'-Nitropropiophenone

3'-Nitropropiophenone is an aromatic ketone characterized by a propiophenone (B1677668) structure with a nitro group at the meta-position of the phenyl ring. It typically appears as a white to pale yellow crystalline solid.[1] Its molecular structure, featuring both a polar nitro group and a larger, less polar organic backbone, dictates its solubility behavior in various media. Understanding its solubility is critical for its effective use as a building block in the synthesis of pharmaceuticals and other fine chemicals.[2]

Qualitative Solubility of 3'-Nitropropiophenone

Literature suggests that 3'-Nitropropiophenone exhibits moderate solubility in common organic solvents such as ethanol (B145695) and acetone (B3395972).[1] It is described as being sparingly soluble in water, a characteristic typical for many organic compounds of its size and polarity.[1]

Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative frame of reference, the following table summarizes the solubility data for structurally related compounds: propiophenone, nitrobenzene, and 3'-nitroacetophenone. These compounds share key structural features with 3'-Nitropropiophenone—the phenyl ethyl ketone backbone, a nitro-substituted benzene (B151609) ring, or a nitro-substituted aromatic ketone, respectively—making their solubility profiles informative.

| Compound | Solvent | Solubility | Temperature (°C) |

| Propiophenone | Water | 2 g/L | 20 |

| Organic Solvents (Ethanol, Ether, Benzene) | Miscible | Room Temperature | |

| Nitrobenzene | Water | 0.19 g/100 mL | 20 |

| Acetone, Benzene, Diethyl Ether, Ethanol | Very Soluble | Room Temperature | |

| 3'-Nitroacetophenone | Water | <0.01 g/100 mL | 20 |

| Hot Water | Soluble | Not Specified | |

| Ethanol | Slightly Soluble | Not Specified | |

| Ether | Soluble | Not Specified | |

| Acetone | Moderately Soluble | Not Specified |

This data is compiled from multiple sources.[1][3][4][5][6][7][8]

Based on these analogs, it can be inferred that 3'-Nitropropiophenone is likely to be highly soluble in polar aprotic solvents like acetone and moderately to highly soluble in polar protic solvents like ethanol, while exhibiting very low solubility in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 3'-Nitropropiophenone in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.

Materials and Equipment

-

3'-Nitropropiophenone (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven

Experimental Workflow Diagram

Caption: A flowchart of the experimental procedure for determining solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid 3'-Nitropropiophenone to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. Periodically, samples can be taken to confirm that the concentration of the solute is no longer changing.

-

Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it using a syringe filter to remove any undissolved microcrystals.

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the clear, filtered solution into a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute may be used.

-

Once the solvent is completely removed, place the dish or vial in a drying oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot taken in mL) * 100

Logical Relationships in Solubility

The solubility of a compound like 3'-Nitropropiophenone is governed by a set of logical relationships between the solute, the solvent, and the experimental conditions.

Caption: Key factors that determine the solubility of an organic compound.

This diagram illustrates the principle of "like dissolves like," where the solubility is enhanced when the polarity and hydrogen bonding characteristics of the solute and solvent are similar. Temperature also plays a crucial role, generally increasing the solubility of solids in liquids.

Conclusion

While specific quantitative solubility data for 3'-Nitropropiophenone remains elusive in publicly available literature, a strong qualitative and comparative understanding can be derived from its structural analogs. For researchers and drug development professionals requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for its determination. The interplay of molecular structure and solvent properties, as depicted in the logical relationship diagram, offers a predictive tool for estimating solubility in various solvent systems. This technical guide serves as a foundational resource for the effective handling and application of 3'-Nitropropiophenone in a laboratory and industrial setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 5. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Nitroacetophenone | 121-89-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Physical Properties of 3'-Nitropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3'-Nitropropiophenone, a key intermediate in organic synthesis. The document details its melting and boiling points, supported by established experimental protocols for their determination.

Core Physical and Chemical Properties

3'-Nitropropiophenone is an aromatic ketone characterized by a propiophenone (B1677668) structure with a nitro group at the meta-position of the phenyl ring.[1][2] It typically appears as a white to pale yellow crystalline solid at room temperature.[1] This compound serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

Data Summary

The quantitative physical and chemical data for 3'-Nitropropiophenone are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Melting Point | 98-101 °C | [3][4][5][6] |

| Boiling Point | 254.5 ± 13.0 °C (Predicted) | [6] |

| Molecular Formula | C₉H₉NO₃ | [3][7][8] |

| Molecular Weight | 179.17 g/mol | [7][9] |

| Appearance | White to pale yellow crystalline solid | [1] |

| CAS Number | 17408-16-1 | [3][8] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the melting and boiling points of a solid organic compound like 3'-Nitropropiophenone.

2.1 Melting Point Determination (Capillary Method)

The melting point of 3'-Nitropropiophenone is determined using the capillary tube method, which provides a melting range—an indicator of purity.[10][11] Pure compounds exhibit a sharp melting range of 0.5-1.0°C.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 3'-Nitropropiophenone is finely ground into a powder using a mortar and pestle.[12]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to compact the solid at the sealed bottom.[10][12] This process is repeated until a packed column of about 3 mm in height is achieved.[10]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed into the heating block of the melting point apparatus.[10]

-

Heating and Observation: The sample is heated rapidly at first to determine an approximate melting point.[10] A second, more careful determination is then performed with a fresh sample. The heating rate should be slowed to approximately 2°C per minute as the temperature approaches the expected melting point.[10]

-

Data Recording: Two temperatures are recorded to define the melting range:

2.2 Boiling Point Determination (Predicted Value)

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Thermometer and adapter

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (dissolved in a suitable high-boiling solvent if solid) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.[13]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Temperature Stabilization: The temperature on the thermometer will rise and then stabilize as the vapor of the pure substance condenses.

-

Data Recording: The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point.[13][14] It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[15]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound like 3'-Nitropropiophenone.

Caption: Workflow for determining the physical properties of 3'-Nitropropiophenone.

References

- 1. Page loading... [guidechem.com]

- 2. 3'-Nitropropiophenone | 17408-16-1 | Benchchem [benchchem.com]

- 3. 3'-Nitropropiophenone | CAS 17408-16-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 3-Nitropropiophenone | CAS#:17408-16-1 | Chemsrc [chemsrc.com]

- 5. 3-Nitropropiophenone | 17408-16-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 3'-Nitropropiophenone | 17408-16-1 | FN71116 | Biosynth [biosynth.com]

- 8. 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 3'-Nitropropiophenone [benchchem.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. vernier.com [vernier.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic Analysis of 3'-Nitropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Nitropropiophenone, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for 3'-Nitropropiophenone is C₉H₉NO₃, with a molecular weight of 179.17 g/mol . Spectroscopic analysis confirms the presence of a 1,3-disubstituted benzene ring, a nitro group, and a propiophenone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3'-Nitropropiophenone exhibits characteristic signals for the aromatic protons and the ethyl group of the propiophenone chain. The electron-withdrawing nature of the nitro and carbonyl groups deshields the aromatic protons, shifting them downfield.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.77 | Singlet (or Triplet, J ≈ 2 Hz) | 1H | H-2' |

| ~8.42 | Doublet of Doublets | 1H | H-4' or H-6' |

| ~8.30 | Doublet of Doublets | 1H | H-6' or H-4' |

| ~7.71 | Triplet | 1H | H-5' |

| 3.10 | Quartet | 2H | -CH₂- |

| 1.25 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~196.5 | C=O (Ketone) |

| ~148.4 | C-NO₂ |

| ~138.2 | C-1' |

| ~134.0 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~123.0 | Aromatic CH |

| ~32.0 | -CH₂- |

| ~8.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3'-Nitropropiophenone shows strong absorption bands corresponding to the carbonyl and nitro groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2980-2940 | Medium | Aliphatic C-H | Stretching |

| ~1700 | Strong | C=O (Ketone) | Stretching |

| ~1610, 1580, 1480 | Medium-Strong | C=C | Aromatic Ring Stretching |

| ~1530 | Strong | N-O | Asymmetric Stretching (NO₂) |

| ~1350 | Strong | N-O | Symmetric Stretching (NO₂) |

| ~810, 740 | Strong | C-H | Out-of-plane Bending (m-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The mass spectrum of 3'-Nitropropiophenone is consistent with its molecular weight and shows characteristic fragmentation.

| m/z | Relative Intensity | Assignment |

| 179 | Moderate | [M]⁺ (Molecular Ion) |

| 150 | Strong | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 120 | Moderate | [M - C₂H₅ - NO]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 3'-Nitropropiophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

IR Spectroscopy (FTIR)

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3'-Nitropropiophenone sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of 3'-Nitropropiophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3'-Nitropropiophenone.

A Technical Guide to Commercial 3'-Nitropropiophenone: Sourcing, Purity, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for 3'-Nitropropiophenone, a key building block in pharmaceutical and chemical synthesis. This document details commercial suppliers, typical purity specifications, and the analytical methodologies employed for its characterization, offering a critical resource for researchers and developers requiring high-quality starting materials.

Commercial Availability and Purity Specifications

3'-Nitropropiophenone is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered at purities ranging from 97% to over 98%, with Gas Chromatography (GC) being the most commonly cited method for purity assessment. Below is a summary of prominent suppliers and their typical product specifications.